Tributyl(iodomethyl)stannane
Overview
Description
Tributyl(iodomethyl)stannane, also known as Stannane, tributyl(iodomethyl)-, is an organotin compound with the molecular formula C13H29ISn . It has an average mass of 430.984 Da and a mono-isotopic mass of 432.033600 Da .
Molecular Structure Analysis
The molecular structure of Tributyl(iodomethyl)stannane consists of 13 carbon atoms, 29 hydrogen atoms, 1 iodine atom, and 1 tin atom .Physical And Chemical Properties Analysis
Tributyl(iodomethyl)stannane has a boiling point of 337.3±44.0 °C at 760 mmHg. It has a vapour pressure of 0.0±0.7 mmHg at 25°C and an enthalpy of vaporization of 55.7±3.0 kJ/mol . The flash point is 157.8±28.4 °C .Scientific Research Applications
Synthesis of Trifluoromethylated Heterocyclic Compounds
Tributyl(iodomethyl)stannane plays a crucial role in the synthesis of various trifluoromethylated heterocyclic compounds. For instance, Hanamoto et al. (2004) demonstrated that Tributyl(3,3,3-trifluoro-1-propynyl)stannane, synthesized from 2-bromo-3,3,3-trifluoropropene, could effectively undergo 1,3-dipolar cycloaddition with diazomethane, phenylazide, and acetonitrile oxide. This process yielded (tributylstannyl)trifluoromethyl-pyrazole, -triazole, and -isoxazole, which are valuable as building blocks for the regioselective introduction of functional groups like aryl groups or iodine (Hanamoto, Hakoshima, & Egashira, 2004).
Preparation and Handling
Detailed procedures for the preparation of Tributyl(iodomethyl)stannane are documented, highlighting its practical synthesis methods. For example, Luescher et al. (2018) provided an elaborate methodology for preparing Tributyl(chloromethyl)stannane, a precursor to Tributyl(iodomethyl)stannane. This process involves multiple steps, including the use of N,Ndiisopropylamine, nBuLi, and tributyltin hydride, emphasizing the need for careful handling due to the potential toxicity of organotin compounds (Luescher, Jindakun, & Bode, 2018).
Application in Organic Syntheses
Tributyl(iodomethyl)stannane is utilized in various organic syntheses. For instance, it has been used in the synthesis of allyl and vinyl stannanes, as well as in Stille cross-coupling reactions. ElMarrouni et al. (2017) described the use of tributyl(iodomethyl)stannane in a C(sp2)-C(sp3) cross-coupling reaction for the synthesis of analogues of HIV NNRTI clinical candidates. This method facilitated the exploration of the C-ring space in these compounds, showcasing the versatility of tributyl(iodomethyl)stannane in complex organic syntheses (ElMarrouni, Campbell, Perkins, & Converso, 2017).
properties
IUPAC Name |
tributyl(iodomethyl)stannane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.CH2I.Sn/c3*1-3-4-2;1-2;/h3*1,3-4H2,2H3;1H2; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEKIDGIZQAEOKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)CI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H29ISn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60446263 | |
Record name | Stannane, tributyl(iodomethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60446263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tributyl(iodomethyl)stannane | |
CAS RN |
66222-29-5 | |
Record name | Stannane, tributyl(iodomethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60446263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tributyl(iodomethyl)stannane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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